molecular formula C10H10O2S B3270772 2-Acetylthioacetophenone CAS No. 53392-49-7

2-Acetylthioacetophenone

Cat. No.: B3270772
CAS No.: 53392-49-7
M. Wt: 194.25 g/mol
InChI Key: YHBPLTWKUZODDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is commonly used as an organic building block in various chemical syntheses.

Preparation Methods

2-Acetylthioacetophenone can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:

  • Dissolve 2-bromoacetophenone in an appropriate solvent.
  • Add potassium thioacetate to the solution.
  • Stir the mixture under controlled temperature conditions until the reaction is complete.
  • Purify the product through recrystallization or other suitable purification methods.

Chemical Reactions Analysis

2-Acetylthioacetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it into thioethers or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetylthioacetophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylthioacetophenone involves its interaction with specific molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

2-Acetylthioacetophenone can be compared with other similar compounds such as:

    4’-Methylthioacetophenone: This compound has a similar structure but with a methyl group attached to the thioacetate moiety.

    2-Benzofuranyl methyl ketone: This compound contains a benzofuran ring instead of the phenyl ring in this compound.

    4’-Chloroacetophenone: This compound has a chlorine atom attached to the phenyl ring.

The uniqueness of this compound lies in its specific thioacetate group, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

S-phenacyl ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPLTWKUZODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylthioacetophenone
Reactant of Route 2
Reactant of Route 2
2-Acetylthioacetophenone
Reactant of Route 3
Reactant of Route 3
2-Acetylthioacetophenone
Reactant of Route 4
Reactant of Route 4
2-Acetylthioacetophenone
Reactant of Route 5
Reactant of Route 5
2-Acetylthioacetophenone
Reactant of Route 6
Reactant of Route 6
2-Acetylthioacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.